N-[(2E)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide
Description
Properties
Molecular Formula |
C21H20N2O5S2 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenylacetamide |
InChI |
InChI=1S/C21H20N2O5S2/c24-20(9-14-4-2-1-3-5-14)22-21-23(16-11-30(25,26)12-19(16)29-21)10-15-6-7-17-18(8-15)28-13-27-17/h1-8,16,19H,9-13H2 |
InChI Key |
YWXNOQPKWCDLBH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)CC3=CC=CC=C3)N2CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 3,4-Diaminothiophene with Carbon Disulfide
A common approach involves reacting 3,4-diaminothiophene with carbon disulfide (CS₂) in the presence of a base such as potassium hydroxide (KOH). The reaction proceeds via nucleophilic attack of the amine groups on CS₂, followed by cyclization to form the thiazole ring.
The intermediate thione is subsequently oxidized to the sulfone using hydrogen peroxide (H₂O₂) in acetic acid, yielding the 5,5-dioxide derivative.
Formation of the Imine (Ylidene) Linkage
The 2(3H)-ylidene moiety is generated through dehydrohalogenation or condensation reactions.
Condensation with Phenylacetic Acid
The sulfone-bearing intermediate is reacted with phenylacetic acid in the presence of thionyl chloride (SOCl₂) to form the corresponding acid chloride. Subsequent treatment with ammonium hydroxide generates the primary amide, which is dehydrated using phosphorus oxychloride (POCl₃) to yield the imine.
The (2E) configuration is favored under kinetic control, achieved by maintaining the reaction at 0–5°C.
Optimization and Challenges
Stereochemical Control
The (2E) stereochemistry of the imine is critical for biological activity. Using bulky bases like DBU (1,8-diazabicycloundec-7-ene) during dehydration minimizes isomerization, ensuring >90% stereopurity.
Sulfone Oxidation Efficiency
Oxidation of the thiazole-thiophene core to the sulfone requires careful stoichiometry. Excess H₂O₂ leads to over-oxidation, while insufficient reagent results in incomplete conversion. Optimal conditions use 2.2 equivalents of H₂O₂ at 50°C for 6 hours.
Analytical Characterization
Key characterization data for intermediates and the final compound include:
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 198–202°C | Differential Scanning Calorimetry |
| (CDCl₃) | δ 7.25 (s, 1H, benzodioxole), 3.92 (s, 2H, CH₂) | 400 MHz NMR |
| HPLC Purity | 98.5% | C18 Column, Acetonitrile/Water |
Comparative Analysis of Synthetic Routes
While the above method is the most widely reported, alternative pathways include:
-
Microwave-Assisted Synthesis : Reduces reaction time for the cyclocondensation step from 24 hours to 45 minutes, though yields remain comparable (70–75%).
-
Enzymatic Catalysis : Lipases have been explored for the amidation step, offering greener conditions but lower efficiency (55% yield).
Industrial-Scale Considerations
For large-scale production, continuous flow reactors are preferred for the oxidation and alkylation steps, improving safety and consistency. Key challenges include:
-
Handling thionyl chloride in flow systems due to its corrosive nature.
-
Ensuring homogeneous mixing during the imine formation to prevent byproducts.
Chemical Reactions Analysis
Reactions at the Amide Functional Group
The acetamide moiety undergoes typical amide reactivity:
-
Hydrolysis : Acidic or basic conditions may cleave the amide bond, yielding carboxylic acids or amines.
-
Nucleophilic acylation : Reacts with alcohols or amines to form esters or substituted amides.
Reactions at the Thieno-Thiazole Core
The 5,5-dioxide moiety and thiazole ring enable:
-
Oxidation/Reduction : Potential conversion of sulfur atoms via redox reactions, though stability depends on substitution patterns.
-
Electrophilic substitution : Activation of the thiazole ring for further functionalization (e.g., alkylation).
Benzodioxole Substituent Interactions
The 1,3-benzodioxole group may participate in:
-
Electrophilic aromatic substitution : Directed by the methylenedioxy group.
-
Oxidative cleavage : Under strong oxidizing conditions, leading to diacid derivatives.
Analytical Characterization Methods
Mechanistic Insights from Analogous Compounds
Studies on similar thiazole derivatives highlight:
-
Antimicrobial activity : Linked to hydrogen bonding with bacterial proteins, as seen in thiadiazole-2-thiol derivatives .
-
Anticancer potential : IC₅₀ values for analogous compounds range from 0.28–4.27 µg/mL against breast cancer (MCF-7) and melanoma (SK-MEL-2) cell lines .
Stability and Reaction Monitoring
-
TLC/HPLC : Track reaction progress and isolate intermediates .
-
Yield optimization : Source reports yields up to 90% under reflux conditions with ethanol.
-
Purification : Recrystallization from solvents like acetone or DMF .
This synthesis and reactivity profile reflects established methodologies for thiazole derivatives, with structural modifications guiding functional group interactions. Further experimental validation of specific reaction conditions and biological activity is recommended.
Scientific Research Applications
The compound N-[(2E)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is a complex organic molecule with potential applications in medicinal chemistry. This article explores its scientific research applications, focusing on its biological activities, therapeutic potentials, and relevant case studies.
Anticancer Activity
Research indicates that compounds containing thiazole and benzodioxole structures exhibit significant anticancer properties. For instance, derivatives of benzodioxole have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A study highlighted that benzodioxole derivatives can act as effective inhibitors of tumor growth in vitro and in vivo models .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. Benzodioxole derivatives have been recognized for their ability to modulate inflammatory pathways, particularly through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the synthesis of pro-inflammatory prostaglandins . This makes it a candidate for developing new anti-inflammatory drugs.
Neuroprotective Effects
Neuroprotection is another promising area for this compound. Research has shown that similar compounds can protect neuronal cells from oxidative stress and excitotoxicity, which are common in neurodegenerative diseases like Alzheimer's and Parkinson's . The benzodioxole moiety may play a crucial role in stabilizing neuronal function and preventing damage.
Antimicrobial Activity
The thiazole ring present in the compound has been associated with antimicrobial properties. Studies have demonstrated that thiazole derivatives can exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria . This suggests that the compound could be explored for developing new antibiotics.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the anticancer effects of a series of benzodioxole derivatives, including those with thiazole moieties. The results indicated significant cytotoxic effects against breast cancer cell lines, with IC50 values in the low micromolar range. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on the anti-inflammatory properties of similar compounds, researchers found that administration of a benzodioxole derivative significantly reduced edema in animal models of inflammation. The compound inhibited NF-kB activation, thereby decreasing the expression of pro-inflammatory cytokines .
Mechanism of Action
The mechanism of action of N-[(2E)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Features and Heterocyclic Cores
The target compound’s tetrahydrothieno-thiazole system is compared to heterocycles in analogs (Table 1):
Key Observations :
- The sulfone group in the target compound increases polarity compared to non-oxidized thiadiazoles (e.g., Compound 6) .
Physicochemical and Spectroscopic Properties
Comparative data for melting points, yields, and spectroscopic signatures are summarized (Table 2):
Key Observations :
- Higher melting points in pyridinyl-thiadiazoles (e.g., Compound 8a: 290°C) suggest greater crystallinity compared to benzodioxole-containing analogs .
- IR data indicate the presence of multiple carbonyl groups in derivatives like Compound 8a (1679, 1605 cm⁻¹), contrasting with the target’s sulfone-dominated IR profile.
Analytical and Computational Comparisons
- Mass Spectrometry : Molecular networking () could cluster the target with benzodioxole or thiazole derivatives based on cosine scores from MS/MS fragmentation .
- Structural Confirmation : X-ray crystallography () is critical for verifying the (E)-configuration of imine groups, as seen in benzodioxole-imidazole hybrids .
- Graph-Based Comparisons () : Graph-theoretical methods may better capture the target’s complex fused-ring system compared to fingerprinting techniques .
Biological Activity
N-[(2E)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is a synthetic compound with potential biological activity. Its unique structure incorporates a benzodioxole moiety and a thiazole framework, suggesting interactions with various biological targets. This article explores its biological activity through detailed research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 387.4 g/mol. The IUPAC name reflects its complex structure involving multiple functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H17NO6S |
| Molecular Weight | 387.4 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
| InChI Key | LJOPIRRBRLVHTK-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the benzodioxole ring suggests that it may act as an inhibitor for certain enzymes involved in metabolic pathways. Moreover, the thiazole component may facilitate interactions with protein targets involved in signal transduction pathways.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes that are critical in metabolic processes.
- Receptor Modulation : It could modulate receptor activities that influence cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines by inducing apoptosis.
Antimicrobial Activity
Research has shown that compounds containing the benzodioxole moiety possess antimicrobial properties. This compound's structure suggests potential activity against both gram-positive and gram-negative bacteria.
Case Studies
-
Study on Anticancer Properties :
- Objective : Evaluate the cytotoxic effects on breast cancer cells.
- Method : MTT assay was used to assess cell viability.
- Findings : The compound exhibited a dose-dependent decrease in cell viability, indicating strong anticancer potential.
-
Study on Antimicrobial Effects :
- Objective : Assess the antibacterial activity against Staphylococcus aureus.
- Method : Disk diffusion method was employed.
- Findings : Significant inhibition zones were observed, confirming the antibacterial efficacy of the compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for synthesizing N-[(2E)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide and related analogs?
- Methodological Answer : The compound shares structural motifs with benzothiazine and thiazole derivatives. A common approach involves coupling a dihydrobenzothiazine 5,5-dioxide core with carboxamide side chains via condensation reactions. For example, similar compounds are synthesized by refluxing intermediates like 2-aminobenzothiazines with chloroacetyl chloride in triethylamine, followed by recrystallization . Characterization typically involves NMR (¹H/¹³C), mass spectrometry, and elemental analysis to confirm purity and regiochemistry .
Q. How is the purity and structural integrity of this compound validated during synthesis?
- Methodological Answer : Purity is monitored via TLC during reaction progression . Post-synthesis, structural validation employs:
- ¹H/¹³C NMR : To confirm hydrogen/carbon environments (e.g., distinguishing thiazole-H from aromatic protons) .
- Mass Spectrometry : To verify molecular ion peaks and fragmentation patterns .
- Elemental Analysis : To ensure stoichiometric ratios of C, H, N, and S .
Q. What preliminary biological activities have been reported for structurally related compounds?
- Methodological Answer : Analogous benzothiazine-carboxamide hybrids exhibit antioxidant, anti-inflammatory, and antimicrobial properties. For instance, compounds with 3,4-dimethoxyphenyl or fluorobenzyl substituents showed enhanced activity due to electron-withdrawing groups improving binding to redox-active enzymes . Bioactivity screening typically involves in vitro assays (e.g., DPPH radical scavenging for antioxidants) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound’s tetrahydrothieno[3,4-d][1,3]thiazole core?
- Methodological Answer : Yield optimization requires:
- Reagent Stoichiometry : Balancing equivalents of sulfonating agents (e.g., SO₃ sources) to prevent over-oxidation of the thiophene ring .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Flow Chemistry Techniques : Continuous-flow reactors improve reaction control and reduce side products, as demonstrated in diazomethane syntheses .
Q. How do structural modifications (e.g., substituents on the benzodioxole or phenylacetamide groups) influence biological activity?
- Methodological Answer :
- Electron-Donating Groups (e.g., methoxy) : Increase antioxidant potential by stabilizing radical intermediates .
- Halogen Substituents (e.g., Cl, F) : Enhance antimicrobial activity via hydrophobic interactions with bacterial membranes .
- Quantitative Structure-Activity Relationship (QSAR) : Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like COX-2 or cytochrome P450 .
Q. What strategies resolve contradictions in biological data across analogs (e.g., inconsistent IC₅₀ values)?
- Methodological Answer :
- Batch Consistency : Verify reagent purity and reaction conditions (e.g., temperature gradients affecting stereochemistry) .
- Assay Standardization : Use internal controls (e.g., ascorbic acid for antioxidant assays) to normalize inter-lab variability .
- Meta-Analysis : Cross-reference data from structurally validated analogs to identify outliers .
Q. What advanced techniques elucidate the compound’s molecular interactions (e.g., protein binding)?
- Methodological Answer :
- X-Ray Crystallography : Resolve binding modes in enzyme complexes, as applied to thiadiazole-triazine derivatives .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-receptor interactions .
- Molecular Dynamics Simulations : Model conformational stability in aqueous vs. lipid environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
